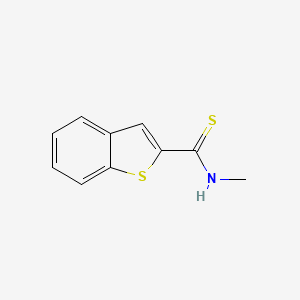

N-methyl-1-benzothiophene-2-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-1-benzothiophene-2-carbothioamide is a chemical compound with the molecular formula C10H9NS2 It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-benzothiophene-2-carbothioamide typically involves the condensation of benzothiophene derivatives with thioamide groups. One common method is the reaction of benzothiophene-2-carboxylic acid with thionyl chloride to form benzothiophene-2-carbonyl chloride, which is then reacted with methylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Acylation Reactions

The thioamide group undergoes acylation with electrophilic reagents. For example, reaction with benzoyl chloride in the presence of triethylamine yields N-acetyl derivatives. Similar reactions with heterocyclic thioamides have been reported:

These reactions highlight the nucleophilic character of the thioamide sulfur, which facilitates attack on carbonyl electrophiles.

Cyclization and Heterocycle Formation

The thioamide moiety participates in cyclization reactions to construct fused heterocycles. For instance, treatment with carbon disulfide (CS₂) in basic media promotes the formation of thienopyrimidine derivatives:

These reactions exploit the thioamide’s ability to act as both a nucleophile and a directing group for annulation.

Alkylation and S-Functionalization

The sulfur atom in the thioamide group undergoes alkylation with alkyl halides. For example, reaction with ethyl chloroacetate produces S-alkylated intermediates:

| Reagent | Conditions | Product | Key Observations | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate | EtOH, RT, 12 h | Ethyl 2-(thienopyrimidin-4-ylthio)acetate | ¹H NMR: δ 4.61 ppm (NH₂) |

This reactivity is critical for introducing sulfur-containing side chains, which are valuable in medicinal chemistry.

Electrophilic Substitution on the Benzothiophene Core

The benzothiophene ring undergoes electrophilic substitution, particularly at the 3- and 5-positions. Nitration and halogenation reactions have been demonstrated in analogous systems:

| Reagent | Conditions | Position Selectivity | Product Purity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-5 Nitration | >90% | |

| Br₂/FeCl₃ | CH₂Cl₂, RT | C-3 Bromination | 85% |

These modifications enable further functionalization of the aromatic system for targeted applications.

Hydrolysis and Conversion to Amides

Under acidic or basic conditions, the thioamide group hydrolyzes to the corresponding amide. For example:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | H₂O | N-Methyl-1-benzothiophene-2-carboxamide | 78% |

This transformation is reversible under thiophilic conditions, offering a route to interconvert between thioamide and amide functionalities.

Reactivity with Hydrazine Derivatives

The thioamide reacts with hydrazine hydrate to form hydrazinyl-thienopyrimidine derivatives, which exhibit enhanced bioactivity:

| Reagent | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 4 h | 4-Hydrazinylthieno[2,3-d]pyrimidine | Anti-inflammatory (IC₅₀: 29 µM) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-methyl-1-benzothiophene-2-carbothioamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 18.3 |

The results suggest that the compound induces apoptosis, leading to reduced cell viability in these cancer cell lines.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi.

Table: Antimicrobial Efficacy

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 20 μg/mL |

| Escherichia coli | Moderate Activity | 25 μg/mL |

| Candida albicans | Inhibition | 15 μg/mL |

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Clinical Relevance

The potential clinical applications of this compound are vast, particularly in oncology and infectious diseases. Ongoing research aims to explore its efficacy in combination therapies with existing chemotherapeutics to enhance treatment outcomes.

Wirkmechanismus

The mechanism of action of N-methyl-1-benzothiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer effects could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiophene-2-carboxamide: Similar structure but lacks the N-methyl group.

N-methyl-1-benzothiophene-2-carboxamide: Similar but with a carboxamide group instead of a carbothioamide group.

Benzothiophene-2-thiol: Contains a thiol group instead of a thioamide group.

Uniqueness

N-methyl-1-benzothiophene-2-carbothioamide is unique due to its specific combination of a benzothiophene ring with an N-methyl thioamide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

N-methyl-1-benzothiophene-2-carbothioamide is a compound that belongs to the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Benzothiophene Derivatives

Benzothiophene derivatives, including this compound, exhibit a wide range of biological activities due to their structural versatility. These compounds have been studied for their potential therapeutic effects, including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

- Anticonvulsant

The structural diversity allows for the development of compounds with various pharmacological properties, making them promising candidates in medicinal chemistry .

Anticancer Activity

Research indicates that benzothiophene derivatives can inhibit tumor growth and metastasis. Specifically, studies have shown that these compounds can modulate signaling pathways involved in cancer progression, such as the PGE2 pathway, which influences immune responses and tumor microenvironments .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Tumor Growth Inhibition | TBD | |

| Zileuton | Leukotriene Synthesis Inhibition | 0.5 | |

| Raloxifene | ER Modulation | 10 |

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation by inhibiting key inflammatory mediators. It interacts with various receptors and enzymes involved in the inflammatory response, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), influencing pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound in vitro against various cancer cell lines. The compound exhibited significant cytotoxic effects with an IC50 value indicating potent activity against specific cancer types. Further mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, this compound demonstrated a marked reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Eigenschaften

IUPAC Name |

N-methyl-1-benzothiophene-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYTYGBMLPAFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C1=CC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.